ethyl 5-hydroxy-1-(2-methylphenyl)-1H-pyrazole-4-carboxylate
Overview
Description
Ethyl 5-hydroxy-1-(2-methylphenyl)-1H-pyrazole-4-carboxylate, also known as EMPC, is a chemical compound that has gained significant attention in the scientific community due to its potential pharmacological properties. EMPC belongs to the class of pyrazole derivatives, which have been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antipyretic, and antitumor effects.
Mechanism of Action
The exact mechanism of action of ethyl 5-hydroxy-1-(2-methylphenyl)-1H-pyrazole-4-carboxylate is not fully understood. However, several studies have suggested that ethyl 5-hydroxy-1-(2-methylphenyl)-1H-pyrazole-4-carboxylate may exert its pharmacological effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins and other inflammatory mediators. ethyl 5-hydroxy-1-(2-methylphenyl)-1H-pyrazole-4-carboxylate has also been found to inhibit the release of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), which play a key role in the pathogenesis of inflammation.
Biochemical and Physiological Effects
ethyl 5-hydroxy-1-(2-methylphenyl)-1H-pyrazole-4-carboxylate has been found to exhibit a wide range of biochemical and physiological effects. In animal models of inflammation and pain, ethyl 5-hydroxy-1-(2-methylphenyl)-1H-pyrazole-4-carboxylate has been shown to reduce the levels of inflammatory mediators, such as prostaglandins, leukotrienes, and cytokines. ethyl 5-hydroxy-1-(2-methylphenyl)-1H-pyrazole-4-carboxylate has also been found to reduce the expression of inducible nitric oxide synthase (iNOS), which is involved in the production of nitric oxide, a key mediator of inflammation. In addition, ethyl 5-hydroxy-1-(2-methylphenyl)-1H-pyrazole-4-carboxylate has been found to reduce the levels of reactive oxygen species (ROS), which are involved in the pathogenesis of many diseases, including inflammation, cancer, and neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
Ethyl 5-hydroxy-1-(2-methylphenyl)-1H-pyrazole-4-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and has been found to exhibit high purity and yield. In addition, ethyl 5-hydroxy-1-(2-methylphenyl)-1H-pyrazole-4-carboxylate has been extensively studied for its potential pharmacological properties, which makes it a promising candidate for further research. However, there are also some limitations to using ethyl 5-hydroxy-1-(2-methylphenyl)-1H-pyrazole-4-carboxylate in lab experiments. For example, the exact mechanism of action of ethyl 5-hydroxy-1-(2-methylphenyl)-1H-pyrazole-4-carboxylate is not fully understood, which may limit its potential applications. In addition, more studies are needed to determine the safety and efficacy of ethyl 5-hydroxy-1-(2-methylphenyl)-1H-pyrazole-4-carboxylate in humans.
Future Directions
There are several future directions for research on ethyl 5-hydroxy-1-(2-methylphenyl)-1H-pyrazole-4-carboxylate. One area of research is the development of novel derivatives of ethyl 5-hydroxy-1-(2-methylphenyl)-1H-pyrazole-4-carboxylate that exhibit improved pharmacological properties, such as increased potency and selectivity. Another area of research is the investigation of the potential anticancer properties of ethyl 5-hydroxy-1-(2-methylphenyl)-1H-pyrazole-4-carboxylate, as several studies have suggested that ethyl 5-hydroxy-1-(2-methylphenyl)-1H-pyrazole-4-carboxylate may have antitumor effects. In addition, more studies are needed to determine the safety and efficacy of ethyl 5-hydroxy-1-(2-methylphenyl)-1H-pyrazole-4-carboxylate in humans, which may pave the way for the development of new drugs for the treatment of inflammation, pain, and other diseases.
Scientific Research Applications
Ethyl 5-hydroxy-1-(2-methylphenyl)-1H-pyrazole-4-carboxylate has been extensively studied for its potential pharmacological properties. Several studies have reported that ethyl 5-hydroxy-1-(2-methylphenyl)-1H-pyrazole-4-carboxylate exhibits anti-inflammatory and analgesic effects in animal models of inflammation and pain. In addition, ethyl 5-hydroxy-1-(2-methylphenyl)-1H-pyrazole-4-carboxylate has been found to possess antipyretic properties, which may make it a potential candidate for the treatment of fever.
properties
IUPAC Name |
ethyl 2-(2-methylphenyl)-3-oxo-1H-pyrazole-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-3-18-13(17)10-8-14-15(12(10)16)11-7-5-4-6-9(11)2/h4-8,14H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKNXSEUOLRHKMZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNN(C1=O)C2=CC=CC=C2C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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